molecular formula C7H10O2 B14283691 Methyl 3-methyl-2-methylidenebut-3-enoate CAS No. 132682-81-6

Methyl 3-methyl-2-methylidenebut-3-enoate

Katalognummer: B14283691
CAS-Nummer: 132682-81-6
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: VLIKKTQUHUDSKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions . The reaction can be represented as follows:

CH2(C(CH3)2COOH)+CH3OHCH2(C(CH3)2COOCH3)+H2O\text{CH}_2(\text{C(CH}_3)_2\text{COOH}) + \text{CH}_3\text{OH} \rightarrow \text{CH}_2(\text{C(CH}_3)_2\text{COOCH}_3) + \text{H}_2\text{O} CH2​(C(CH3​)2​COOH)+CH3​OH→CH2​(C(CH3​)2​COOCH3​)+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 3,3-Dimethylacrylic acid.

    Reduction: 3,3-Dimethyl-2-butanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of fragrances and flavorings due to its fruity odor.

Wirkmechanismus

The mechanism of action of Methyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets. As an α,β-unsaturated ester, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial in its role as a building block in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-methyl-2-butenoate: Another α,β-unsaturated ester with similar reactivity but different structural features.

    Methyl crotonate: Similar ester but with a different alkyl group.

Uniqueness

Methyl 3-methyl-2-methylidenebut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and odor properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

132682-81-6

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

methyl 3-methyl-2-methylidenebut-3-enoate

InChI

InChI=1S/C7H10O2/c1-5(2)6(3)7(8)9-4/h1,3H2,2,4H3

InChI-Schlüssel

VLIKKTQUHUDSKV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.